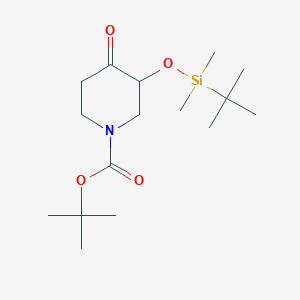

Tert-butyl 3-(tert-butyldimethylsilyloxy)-4-oxopiperidine-1-carboxylate

CAS No.:

Cat. No.: VC13663950

Molecular Formula: C16H31NO4Si

Molecular Weight: 329.51 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H31NO4Si |

|---|---|

| Molecular Weight | 329.51 g/mol |

| IUPAC Name | tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-4-oxopiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C16H31NO4Si/c1-15(2,3)20-14(19)17-10-9-12(18)13(11-17)21-22(7,8)16(4,5)6/h13H,9-11H2,1-8H3 |

| Standard InChI Key | WOIIDTCHTCGVFO-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(=O)C(C1)O[Si](C)(C)C(C)(C)C |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(=O)C(C1)O[Si](C)(C)C(C)(C)C |

Introduction

Chemical Structure and Properties

Molecular Architecture

Tert-butyl 3-(tert-butyldimethylsilyloxy)-4-oxopiperidine-1-carboxylate belongs to the piperidine derivative family. Its IUPAC name, tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-4-oxopiperidine-1-carboxylate, reflects its functional groups:

-

A Boc-protected amine at the piperidine nitrogen.

-

A TBDMS-protected hydroxyl group at the 3-position.

The Boc group () provides steric protection for the amine, while the TBDMS group () shields the hydroxyl moiety during synthetic reactions. This dual protection strategy is pivotal in preventing unwanted side reactions.

Key Structural Data:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 329.51 g/mol | |

| Boiling Point | 372.3±42.0 °C | |

| Density | 1.01±0.1 g/cm³ | |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC(=O)C1)OSi(C)C(C)(C)C |

Stereochemical Considerations

The compound exhibits a planar piperidine ring with the ketone at C4 introducing rigidity. Computational studies suggest that the TBDMS group adopts a conformation minimizing steric clashes with the Boc group, favoring a trans orientation between the two protective groups . This spatial arrangement enhances solubility in nonpolar solvents, a trait critical for its handling in organic syntheses.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves sequential protection-deprotection steps:

-

Piperidine Protection: The amine group of 4-oxopiperidine is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., ) to form tert-butyl 4-oxopiperidine-1-carboxylate.

-

Hydroxyl Group Silylation: The hydroxyl group at C3 is silylated with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole, yielding the final product .

Reaction Scheme:

Optimization Challenges

-

Selectivity: Competing silylation at other hydroxyl positions necessitates controlled stoichiometry and low temperatures (0–5°C).

-

Purification: Column chromatography (silica gel, hexane/ethyl acetate) is required to isolate the product due to byproducts from incomplete silylation .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing kinase inhibitors and protease inhibitors. For example, its ketone group undergoes nucleophilic additions to form secondary alcohols, which are further functionalized into target drug candidates .

Protective Group Strategy

The Boc and TBDMS groups enable orthogonal protection:

-

Boc Removal: Trifluoroacetic acid (TFA) cleaves the Boc group under mild conditions, leaving the TBDMS group intact.

-

TBDMS Removal: Fluoride ions (e.g., ) selectively desilylate the hydroxyl group without affecting the ketone .

This sequential deprotection is exploited in synthesizing complex alkaloids and heterocycles .

Research Developments and Future Directions

Recent Advances

-

Catalytic Applications: Palladium-catalyzed cross-couplings using the ketone as a directing group have been reported, enabling C–H functionalization at C5 .

-

Asymmetric Synthesis: Chiral auxiliaries have been employed to induce enantioselectivity during nucleophilic additions to the ketone, yielding optically active intermediates .

Unresolved Challenges

-

Solubility Limitations: Poor aqueous solubility complicates its use in bioconjugation.

-

Cost-Efficiency: High reagent costs for TBDMSCl necessitate alternative silylation agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume